2-methoxyphenyl 2-ethylbutanoate
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Overview
Description
2-methoxyphenyl 2-ethylbutanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 2-ethylbutanoate typically involves the esterification reaction between 2-ethylbutyric acid and 2-methoxyphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Ethylbutyric acid and 2-methoxyphenol.
Reduction: 2-Ethylbutanol and 2-methoxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-methoxyphenyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, leading to the release of 2-ethylbutyric acid and 2-methoxyphenol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutyric acid, 4-methoxyphenyl ester: Similar structure but with the methoxy group in the para position.
2-Ethylbutyric acid, 3-methoxyphenyl ester: Similar structure but with the methoxy group in the meta position.
Uniqueness
2-methoxyphenyl 2-ethylbutanoate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its para and meta counterparts.
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-ethylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-4-10(5-2)13(14)16-12-9-7-6-8-11(12)15-3/h6-10H,4-5H2,1-3H3 |
InChI Key |
XNXCUEPWEPCNAL-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1OC |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1OC |
Origin of Product |
United States |
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